6-(4-Methoxyphenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridine-3-carbonitrile
Description
6-(4-Methoxyphenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridine-3-carbonitrile is a complex organic compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Properties
Molecular Formula |
C21H16N2O2S |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
6-(4-methoxyphenyl)-2-phenacylsulfanylpyridine-3-carbonitrile |
InChI |
InChI=1S/C21H16N2O2S/c1-25-18-10-7-15(8-11-18)19-12-9-17(13-22)21(23-19)26-14-20(24)16-5-3-2-4-6-16/h2-12H,14H2,1H3 |
InChI Key |
KIKMMZXDTGWXKG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=C(C=C2)C#N)SCC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methoxyphenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridine-3-carbonitrile typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyridine ring: This can be achieved through a cyclization reaction involving suitable precursors.
Introduction of the 4-methoxyphenyl group: This step might involve a substitution reaction using a halogenated precursor and a methoxyphenyl reagent.
Attachment of the 2-oxo-2-phenylethylsulfanyl group: This could be done through a thiol-ene reaction or a similar sulfur-based coupling reaction.
Addition of the carbonitrile group: This step might involve a nucleophilic substitution reaction using a suitable nitrile precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the sulfur atom or the methoxy group.
Reduction: Reduction reactions could target the carbonyl group or the nitrile group.
Substitution: The aromatic rings might undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenated compounds, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
6-(4-Methoxyphenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridine-3-carbonitrile could have various applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible development as a therapeutic agent for diseases.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with biological targets. Generally, it might:
Bind to enzymes or receptors: Inhibiting or activating their function.
Interact with DNA or RNA: Affecting gene expression or replication.
Modulate signaling pathways: Influencing cellular processes like apoptosis or proliferation.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Methoxyphenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridine-3-carboxamide
- 6-(4-Methoxyphenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridine-3-carboxylic acid
Uniqueness
The unique structural features of 6-(4-Methoxyphenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridine-3-carbonitrile, such as the combination of the methoxyphenyl and phenylethylsulfanyl groups, might confer specific biological activities or chemical reactivity that distinguish it from similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
